![molecular formula C25H21Cl2N3O2S2 B2383833 methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 344271-48-3](/img/structure/B2383833.png)
methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyclization and Pharmacological Properties
One study focused on the cyclization of 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to produce 1,2,4-triazole and 1,3,4-thiadiazole derivatives, exploring their pharmacological properties. Compounds within this class demonstrated effects on the central nervous system (CNS) in mice, indicating potential pharmacological applications (Maliszewska-Guz et al., 2005).
Antiproliferative and Antilipolytic Activities
Another study synthesized a series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes, evaluating their antiproliferative and antilipolytic activities against obesity-related colorectal cells and pancreatic lipase. This research suggests these compounds could serve as leads for antidiabesity and antineoplastic therapies, showcasing a novel duality in pharmacological capacity (Shkoor et al., 2021).
Experimental and Theoretical Studies
Experimental and theoretical studies have also been conducted on similar compounds, such as 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile. These studies include molecular structure characterization, vibration frequencies, and theoretical calculations to understand the compound's properties better (Çoruh et al., 2016).
Potential as 11β-HSD1 Inhibitors
Further, some derivatives have been identified as potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, important for developing new drugs for treating metabolic disorders. These studies provide insights into the molecular interactions and structural analysis of such compounds (Al-Wahaibi et al., 2019).
Propiedades
IUPAC Name |
methyl 4-[[5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O2S2/c1-32-24(31)18-12-10-17(11-13-18)14-34-25-29-28-23(30(25)19-6-3-2-4-7-19)16-33-15-20-21(26)8-5-9-22(20)27/h2-13H,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKYYNVGSXNIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CSCC4=C(C=CC=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.